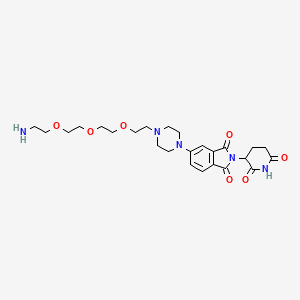

Thalidomide-Piperazine-PEG3-NH2

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H35N5O7 |

|---|---|

Poids moléculaire |

517.6 g/mol |

Nom IUPAC |

5-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C25H35N5O7/c26-5-11-35-13-15-37-16-14-36-12-10-28-6-8-29(9-7-28)18-1-2-19-20(17-18)25(34)30(24(19)33)21-3-4-22(31)27-23(21)32/h1-2,17,21H,3-16,26H2,(H,27,31,32) |

Clé InChI |

HRAUTCNLSOQOMJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCN |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide-Piperazine-PEG3-NH2: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-Piperazine-PEG3-NH2 is a crucial bifunctional molecule at the forefront of targeted protein degradation (TPD). It serves as a prefabricated E3 ligase ligand-linker conjugate, designed to streamline the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, a detailed (plausible) synthesis protocol, and its mechanism of action in recruiting the Cereblon (CRBN) E3 ubiquitin ligase. Furthermore, it outlines key experimental protocols for the creation and validation of PROTACs utilizing this linker and presents illustrative quantitative data to guide researchers in their drug discovery efforts.

Introduction to Thalidomide-Piperazine-PEG3-NH2

Thalidomide-Piperazine-PEG3-NH2 is a synthetic chemical compound with the full name 5-[4-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. It is a cornerstone in the construction of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

This molecule is ingeniously designed with three key components:

-

A Thalidomide (B1683933) Moiety: This part of the molecule acts as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.

-

A Piperazine-PEG3 Linker: This flexible polyethylene (B3416737) glycol (PEG) linker provides the necessary spatial orientation for the PROTAC to effectively bridge the target protein and the E3 ligase. The piperazine (B1678402) group enhances solubility and influences the conformational properties of the final PROTAC.

-

A Terminal Amine Group (-NH2): This reactive primary amine serves as a versatile chemical handle for the straightforward conjugation to a ligand designed to bind to a specific protein of interest (POI).

By providing a pre-synthesized, well-characterized CRBN ligand and linker, Thalidomide-Piperazine-PEG3-NH2 accelerates the design-make-test cycle of PROTAC development, allowing researchers to focus on the discovery and optimization of ligands for their target proteins.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Thalidomide-Piperazine-PEG3-NH2 is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C25H35N5O7 | [1] |

| Molecular Weight | 517.57 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis Protocol

Overall Synthetic Strategy:

The synthesis involves a nucleophilic aromatic substitution reaction between a fluorinated thalidomide precursor and a piperazine-PEG3-amine linker.

Step 1: Synthesis of the Piperazine-PEG3-NH2 Linker

This multi-step process begins with commercially available starting materials to construct the linker with a terminal protected amine.

-

Materials: 1-Boc-piperazine, 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane, Sodium azide (B81097), Palladium on carbon (Pd/C), Hydrogen gas, Sodium hydride (NaH), Tetrahydrofuran (THF), Dimethylformamide (DMF), Water.

-

Procedure:

-

React 1-Boc-piperazine with 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane in the presence of a base like sodium hydride in an anhydrous solvent such as THF to yield the Boc-protected piperazine-PEG3-Br.

-

The resulting bromide is then converted to an azide by reacting with sodium azide in a polar aprotic solvent like DMF.

-

The azide is subsequently reduced to the primary amine via catalytic hydrogenation using palladium on carbon and hydrogen gas.

-

Finally, the Boc protecting group is removed under acidic conditions to yield the free Piperazine-PEG3-NH2 linker.

-

Step 2: Synthesis of 4-fluoro-thalidomide

-

Materials: 3-Fluorophthalic anhydride (B1165640), 3-aminopiperidine-2,6-dione (B110489) hydrochloride, Triethylamine (B128534), Acetic acid.

-

Procedure:

-

3-Fluorophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine in a high-boiling solvent such as acetic acid.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product, 4-fluoro-thalidomide, precipitates and can be collected by filtration.

-

Step 3: Conjugation of 4-fluoro-thalidomide and Piperazine-PEG3-NH2

-

Materials: 4-fluoro-thalidomide, Piperazine-PEG3-NH2, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

Dissolve 4-fluoro-thalidomide and the Piperazine-PEG3-NH2 linker in an anhydrous polar aprotic solvent like DMSO.

-

Add a non-nucleophilic base, such as DIPEA, to the mixture.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the fluorine atom by the secondary amine of the piperazine.

-

The reaction progress is monitored by techniques like LC-MS.

-

Upon completion, the product, Thalidomide-Piperazine-PEG3-NH2, is purified using column chromatography or preparative HPLC.

-

Characterization:

The final product should be thoroughly characterized to confirm its identity and purity using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mechanism of Action in PROTACs

Thalidomide-Piperazine-PEG3-NH2 functions as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a ligand that binds a specific protein of interest (POI), the resulting PROTAC orchestrates a series of events leading to the degradation of the POI.

Caption: Mechanism of action of a PROTAC utilizing Thalidomide-Piperazine-PEG3-NH2.

The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and to the CRBN E3 ligase (via the thalidomide moiety), forming a transient ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the POI into smaller peptides.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further catalytic cycles of POI degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Thalidomide-Piperazine-PEG3-NH2 in the development of PROTACs.

Protocol for Conjugation to a Target Protein Ligand

This protocol describes a standard method for coupling the primary amine of Thalidomide-Piperazine-PEG3-NH2 to a carboxylic acid on a target protein ligand using amide bond formation.

-

Materials:

-

Thalidomide-Piperazine-PEG3-NH2

-

Target protein ligand with a carboxylic acid functional group

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add the coupling reagent HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Thalidomide-Piperazine-PEG3-NH2 (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Caption: A typical workflow for the synthesis of a PROTAC.

Protocol for Western Blot Analysis of Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein induced by the newly synthesized PROTAC.

-

Materials:

-

Cell line expressing the protein of interest

-

The synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare the samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

-

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

Quantitative Data Presentation

While specific degradation data for PROTACs using Thalidomide-Piperazine-PEG3-NH2 is not widely published, the following tables provide illustrative data from studies on PROTACs with similar thalidomide-based linkers. This data serves as a benchmark for the expected potency of PROTACs developed with this class of molecules.

Table 1: Illustrative Degradation Potency of a Thalidomide-based PROTAC

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Example Target A | Cancer Cell Line X | 25 | >90 | Fictional, for illustration |

| Example Target B | Cancer Cell Line Y | 50 | ~85 | Fictional, for illustration |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Illustrative Cellular Activity of a Thalidomide-based PROTAC

| Assay | Cell Line | IC50 (nM) | Effect | Reference |

| Cell Viability | Cancer Cell Line X | 15 | Inhibition of Proliferation | Fictional, for illustration |

| Apoptosis Assay | Cancer Cell Line X | 30 | Induction of Apoptosis | Fictional, for illustration |

-

IC50: The concentration of the PROTAC that results in 50% inhibition of a biological or biochemical function.

Conclusion

Thalidomide-Piperazine-PEG3-NH2 is a powerful and versatile tool for the modern drug discoverer. Its pre-packaged nature as a CRBN ligand and linker system significantly streamlines the development of novel PROTACs. By understanding its chemical properties, synthesis, and mechanism of action, and by employing robust experimental protocols for conjugation and validation, researchers can effectively leverage this molecule to accelerate the discovery of new therapeutics that function through targeted protein degradation. The illustrative data provided herein offers a glimpse into the potential potency of PROTACs constructed with this valuable building block, paving the way for the development of next-generation medicines.

References

An In-depth Technical Guide to Thalidomide-Piperazine-PEG3-NH2: Structure, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-Piperazine-PEG3-NH2 is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation. This technical guide provides a comprehensive overview of the structure, physicochemical and biological properties, and applications of Thalidomide-Piperazine-PEG3-NH2. Detailed experimental protocols for its synthesis, purification, and characterization, as well as methods to assess its biological activity, are presented. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with its mechanism of action, offering a valuable resource for researchers in the field of chemical biology and drug discovery.

Introduction

Targeted protein degradation has emerged as a powerful strategy to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. PROTACs are heterobifunctional molecules at the forefront of this approach, comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its derivatives are prominent E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2]

Thalidomide-Piperazine-PEG3-NH2 serves as a cornerstone in the construction of PROTACs. It provides the thalidomide moiety for CRBN engagement, a flexible and hydrophilic tri-polyethylene glycol (PEG3) linker, and a terminal primary amine (NH2) for facile conjugation to a POI-targeting ligand. The piperazine (B1678402) and PEG components enhance the aqueous solubility and can influence the physicochemical properties and cell permeability of the final PROTAC molecule.[3][4] This guide will delve into the technical details of this essential building block.

Structure and Physicochemical Properties

The chemical structure of Thalidomide-Piperazine-PEG3-NH2 is fundamental to its function. It features the glutarimide (B196013) and phthalimide (B116566) rings of thalidomide, the piperazine ring, a PEG3 chain, and a terminal amine.

Table 1: Physicochemical Properties of Thalidomide-Piperazine-PEG3-NH2

| Property | Value | Reference |

| CAS Number | 2357113-68-7 | [5] |

| Molecular Formula | C25H35N5O7 | [5] |

| Molecular Weight | 517.57 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO and DMF. The PEG linker is intended to improve aqueous solubility, though specific quantitative data in aqueous buffers is not readily available.[7] | |

| Storage Conditions | Store at -20°C for long-term stability.[8] | |

| Stability | Thalidomide and its derivatives are known to undergo hydrolysis in aqueous solutions, particularly at neutral or alkaline pH. The piperazine moiety is relatively stable, but can react with strong acids.[9][10] |

Biological Properties and Mechanism of Action

The primary biological function of Thalidomide-Piperazine-PEG3-NH2 is to act as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon, inducing a conformational change that facilitates the recruitment of a target protein, which is bound to the other end of the PROTAC.[2] This induced proximity leads to the ubiquitination of the target protein by the CRL4CRBN complex, marking it for degradation by the 26S proteasome.

Table 2: Biological Properties and Activity of Thalidomide-Based Ligands

| Parameter | Description | Typical Values (for Thalidomide & Derivatives) | Reference |

| Target | Cereblon (CRBN) | - | [2] |

| Binding Affinity (Kd) | Dissociation constant for CRBN binding. A lower Kd indicates stronger binding. | Thalidomide: ~250 nM; Lenalidomide: ~178 nM; Pomalidomide: ~157 nM | [11] |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Highly dependent on the target protein and linker composition. Can range from sub-nanomolar to micromolar. | [1][12] |

| Dmax | The maximum percentage of target protein degradation achieved by a PROTAC. | Often >90% for effective PROTACs. | [1][12] |

Note: Specific Kd, DC50, and Dmax values for PROTACs utilizing the Thalidomide-Piperazine-PEG3-NH2 linker are dependent on the specific POI ligand and the cellular context and must be determined empirically.

Signaling Pathway and Experimental Workflows

The mechanism of action of a PROTAC utilizing Thalidomide-Piperazine-PEG3-NH2 involves the hijacking of the ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

The development and characterization of a PROTAC involve a series of experimental steps, from synthesis to biological evaluation.

Caption: General experimental workflow for PROTAC development.

Experimental Protocols

Synthesis of Thalidomide-Piperazine-PEG3-NH2 (General Strategy)

A representative, conceptual synthetic route would involve:

-

Preparation of a protected Piperazine-PEG3-NH2 linker: This can be achieved by reacting a mono-Boc-protected piperazine with a suitable PEG3 derivative that has a terminal leaving group on one end and a protected amine on the other.

-

Functionalization of Thalidomide: 4-Hydroxythalidomide can be alkylated with a reagent containing a suitable leaving group to introduce a reactive site for linker attachment.

-

Coupling Reaction: The functionalized thalidomide is then reacted with the deprotected piperazine end of the PEG linker.

-

Deprotection: The terminal amine protecting group (e.g., Boc) is removed to yield the final Thalidomide-Piperazine-PEG3-NH2 product.

Note: This is a generalized scheme, and specific reaction conditions, reagents, and purification methods would need to be optimized.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized product is crucial to remove unreacted starting materials and byproducts. Reverse-phase HPLC is a common method.[14]

Protocol:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.

-

Detection: UV detection at a wavelength where the phthalimide moiety of thalidomide absorbs (e.g., ~220-240 nm) is suitable.

-

Fraction Collection: Fractions corresponding to the product peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, often by lyophilization, to yield the purified product.[14]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

CRBN Binding Assay (Competitive Elution Assay)

This assay qualitatively or semi-quantitatively assesses the binding of the thalidomide moiety to CRBN.

Protocol:

-

Immobilization: A thalidomide analog is immobilized on affinity beads.

-

Binding: A cell lysate or a solution containing purified CRBN protein is incubated with the beads, allowing CRBN to bind.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The beads are incubated with a solution of the test compound (the PROTAC containing the Thalidomide-Piperazine-PEG3-NH2 linker).

-

Analysis: The eluate is analyzed by Western blot using an anti-CRBN antibody. The presence of CRBN in the eluate indicates that the test compound competed with the immobilized thalidomide for binding.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of the target protein in a cellular context.[15]

Protocol:

-

Cell Treatment: Culture cells of interest and treat them with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with a primary antibody against the target protein.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[15]

Conclusion

Thalidomide-Piperazine-PEG3-NH2 is a versatile and indispensable tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, which combines a potent E3 ligase ligand with a functionalizable linker, enables the rational design and synthesis of a wide array of PROTACs against various proteins of interest. The methodologies and data presented in this technical guide provide a solid foundation for researchers to effectively utilize this key building block in their efforts to develop novel therapeutics based on induced protein degradation. Further optimization of linkers, including modifications to the piperazine and PEG components, will continue to be a critical area of research to enhance the efficacy, selectivity, and drug-like properties of future PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. chempep.com [chempep.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Thalidomide-O-PEG2-Amine TFA salt, 1957236-10-0 | BroadPharm [broadpharm.com]

- 8. Thalidomide-linker 13 | 2204226-02-6 [amp.chemicalbook.com]

- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide-based linkers. It delves into the critical role of the linker in mediating targeted protein degradation, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these novel therapeutic agents.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific disease-causing proteins.[1] They consist of three main components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely used as ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][] CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[][6]

The fundamental mechanism involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the target protein and the E3 ligase.[7][8] This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an activated E2 ligase to lysine (B10760008) residues on the surface of the target protein.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery for protein disposal.[1][] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[4][7]

Caption: PROTAC-mediated protein degradation pathway.

The Pivotal Role of the Linker: More Than a Spacer

The linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7] Its length, chemical composition, flexibility, and attachment points significantly influence the formation and stability of the ternary complex.[2][3]

-

Linker Composition: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3][][10]

-

Alkyl Chains: These flexible linkers are synthetically accessible but can be hydrophobic, potentially limiting solubility.[2]

-

PEG Chains: These impart hydrophilicity, which can improve solubility and cell permeability.[2][7]

-

Rigid Linkers: Structures like piperazine (B1678402) or piperidine (B6355638) can introduce rigidity, which may improve metabolic stability and pharmacokinetics.[2]

-

-

Linker Length: The linker's length is paramount for productive ternary complex formation.[11]

-

A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[11]

-

A linker that is too long can result in excessive flexibility and an unstable ternary complex, leading to inefficient ubiquitination.[11]

-

An optimal linker length facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex and degradation efficiency.[7]

-

-

Attachment Points (Exit Vectors): The position where the linker connects to the thalidomide moiety and the target-binding ligand is crucial.[7] The attachment point should be at a solvent-exposed region of the ligand when bound to its protein to avoid disrupting key binding interactions.[7][12] The choice of attachment point on the thalidomide phthalimide (B116566) ring can also influence neosubstrate degradation and aqueous stability.[13]

Caption: Relationship between linker properties and PROTAC performance.

Quantitative Data Presentation

The efficacy of a PROTAC is often defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The optimal linker length is highly dependent on the specific POI and E3 ligase pair, often requiring empirical testing to identify a "sweet spot".[11]

Table 1: Impact of Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|---|

| ERα | CRBN | PEG/Alkyl | 12 | >1000 | <20 | [11] |

| ERα | CRBN | PEG/Alkyl | 16 | 1-10 | >90 | [11] |

| ERα | CRBN | PEG/Alkyl | 20 | 100-1000 | ~50 | [11] |

| p38α | CRBN | PEG/Alkyl | 11 | >500 | <40 | [11] |

| p38α | CRBN | PEG/Alkyl | 15-17 | 10-50 | >80 | [11] |

| BRD4 | CRBN | PEG | 0 units (~6 atoms) | <500 | >80 | [3] |

| BRD4 | CRBN | PEG | 1-2 units (~9-12 atoms) | >5000 | <20 | [3] |

| BRD4 | CRBN | PEG | 4-5 units (~18-21 atoms) | <500 | >90 |[3] |

Note: Data is compiled and representative of trends observed in the cited literature. Exact values may vary based on specific molecular structures and cell lines used.

Key Experimental Protocols

Evaluating the mechanism of action of a PROTAC involves a series of biochemical, biophysical, and cellular assays.[14]

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.[15] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours).[1]

-

Cell Lysis: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Caption: General experimental workflow for Western Blotting.

Biophysical techniques are essential for directly measuring the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[14][16]

Detailed Methodology (Surface Plasmon Resonance - SPR):

-

Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

To measure PROTAC-E3 ligase binding, flow different concentrations of the PROTAC over the immobilized E3 ligase surface and measure the binding affinity (KD).[16]

-

To measure PROTAC-POI binding, flow a pre-mixed solution of the PROTAC and the POI over a blank sensor chip (or one with an irrelevant protein) to establish the KD for this interaction.[16]

-

-

Ternary Complex Formation:

-

Inject a constant, saturating concentration of the PROTAC mixed with varying concentrations of the POI over the immobilized E3 ligase surface.[17]

-

Alternatively, inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.

-

-

Data Analysis: Analyze the sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) of the ternary complex. An increase in binding affinity compared to the binary interactions indicates positive cooperativity.[16] The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of unproductive binary complexes, can also be observed.[17][18]

Caption: Workflow for Surface Plasmon Resonance (SPR) assay.

Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[19]

Detailed Methodology (Immunoprecipitation-Western Blot):

-

Cell Treatment: Treat cells with the PROTAC, a vehicle control, and often a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.[19]

-

Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., NEM).

-

Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein, coupled to protein A/G beads, to pull down the POI and its binding partners.[15]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the protein complexes from the beads and analyze them by Western blot.

-

Detection: Probe the Western blot membrane with an antibody that recognizes ubiquitin (or specific ubiquitin chain linkages like K48). A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[15][19]

Caption: Workflow for Immunoprecipitation-based ubiquitination assay.

These assays determine the cytotoxic effects of the PROTAC, which is crucial for establishing a therapeutic window.

Detailed Methodology (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[20]

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control and a positive control for cytotoxicity.[20]

-

Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).[20]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[21]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[20][21]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).[20]

Caption: General experimental workflow for an MTT cell viability assay.

Conclusion

The linker component of a thalidomide-based PROTAC is not a passive tether but an active modulator of the molecule's function. A rational approach to linker design, considering its length, composition, and attachment points, is essential for optimizing ternary complex formation and achieving potent and selective protein degradation. The comprehensive evaluation of these parameters through a suite of quantitative biochemical, biophysical, and cellular assays is critical for the successful development of PROTACs as a transformative therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. chempep.com [chempep.com]

- 8. bmglabtech.com [bmglabtech.com]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]

- 18. researchgate.net [researchgate.net]

- 19. Ubiquitination Assay - Profacgen [profacgen.com]

- 20. benchchem.com [benchchem.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of Thalidomide-Piperazine-PEG3-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of Thalidomide-Piperazine-PEG3-NH2, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This linker incorporates the thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a piperazine (B1678402) group, and a flexible polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine. This primary amine serves as a versatile attachment point for a ligand targeting a protein of interest, enabling the creation of a heterobifunctional PROTAC molecule capable of inducing targeted protein degradation.

Overview of the Synthetic Pathway

The synthesis of Thalidomide-Piperazine-PEG3-NH2 is a multi-step process that can be logically divided into three key stages:

-

Formation of the Thalidomide-Piperazine Core: This initial step involves the nucleophilic aromatic substitution (SNAc) reaction between 4-fluorothalidomide and mono-Boc-protected piperazine. The electron-withdrawing nature of the phthalimide (B116566) ring facilitates the displacement of the fluorine atom by the secondary amine of the piperazine.

-

PEG Linker Conjugation: The resulting Boc-protected thalidomide-piperazine intermediate is then coupled with a heterobifunctional PEG linker, specifically Boc-NH-PEG3-COOH. This amide bond formation is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base.

-

Terminal Amine Deprotection: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the terminal amine of the PEG linker. This is accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the desired primary amine product as a salt. Subsequent neutralization provides the free amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview for reaction planning and optimization.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | 4-Fluorothalidomide, Boc-piperazine, DIPEA | DMSO | 80-100 | 12-24 | 85-95 |

| 2 | Amide Coupling | Boc-Thalidomide-Piperazine, Boc-NH-PEG3-COOH, HATU, DIPEA | DMF | Room Temp. | 2-4 | 70-85 |

| 3 | Boc Deprotection | Boc-Thalidomide-Piperazine-PEG3-NH-Boc, TFA | DCM | Room Temp. | 1-2 | >95 |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Synthesis of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate (Boc-Thalidomide-Piperazine)

Materials:

-

4-Fluorothalidomide

-

tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add Boc-piperazine (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired product.

Step 2: Synthesis of tert-butyl (1-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazin-1-yl)-1-oxo-3,6,9-trioxa-12-azapentadecan-15-yl)carbamate (Boc-Thalidomide-Piperazine-PEG3-NH-Boc)

Materials:

-

Boc-Thalidomide-Piperazine (from Step 1)

-

Boc-NH-PEG3-COOH

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous lithium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of Boc-Thalidomide-Piperazine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the double Boc-protected product.

Step 3: Synthesis of 1-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazin-1-yl)-1-oxo-3,6,9-trioxa-12-aminododecane (Thalidomide-Piperazine-PEG3-NH2)

Materials:

-

Boc-Thalidomide-Piperazine-PEG3-NH-Boc (from Step 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

-

Add TFA (20-50% v/v in DCM) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, Thalidomide-Piperazine-PEG3-NH2.

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the logical flow of the experimental procedure.

References

The Dawn of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology Utilizing Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to induced protein degradation. This technology offers a pathway to target proteins previously considered "undruggable." Central to the rapid advancement of this field is the strategic use of thalidomide (B1683933) and its derivatives as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the core principles of thalidomide-based PROTACs, detailing their mechanism of action, key experimental validation protocols, and a summary of their efficacy data.

Introduction: A New Modality in Drug Discovery

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released to continue its catalytic cycle.[1]

The story of thalidomide is one of redemption in medicinal chemistry. Initially marketed as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal.[1] Decades later, it was discovered that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), exert their therapeutic effects in multiple myeloma by binding to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event "glues" neosubstrates, such as the transcription factors IKZF1 and IKZF3, to CRBN, leading to their ubiquitination and degradation.[3] This "molecular glue" mechanism provided the foundational understanding for repurposing thalidomide and its derivatives as E3 ligase ligands in PROTAC design. Their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands, have made them a popular choice in the development of novel degraders.[1][2]

The Core Signaling Pathway: Hijacking the Ubiquitin-Proteasome System

The efficacy of thalidomide-based PROTACs is intrinsically linked to their ability to co-opt the cellular machinery for protein degradation. The key player in this process is the CRL4-CRBN E3 ubiquitin ligase complex.

The CRL4-CRBN complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor CRBN.[1] The thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the POI and CRBN.[1] This proximity allows the E2 ubiquitin-conjugating enzyme, associated with the CRL4-CRBN complex, to transfer multiple ubiquitin molecules to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides, and the PROTAC molecule is released to catalyze further degradation cycles.[1]

Quantitative Data on Thalidomide-Based PROTACs

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum level of degradation (Dmax).[4] The half-maximal inhibitory concentration (IC50) is also often measured to assess the PROTAC's effect on cell viability.

Table 1: Degradation Potency of BRD4-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 | [3] |

| Compound 21 | Lenalidomide | BRD4 | THP-1 | 810 | N/A | [5] |

Table 2: Degradation Potency of Kinase-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| B03 | Pomalidomide | CDK9 | MV4-11 | 7.62 | - | [6] |

| PROTAC 2 | Pomalidomide | CDK9 | - | 158 ± 6 | - | [6] |

| THAL-SNS-032 | Thalidomide | CDK9 | MCF7 | <100 | - | [6] |

| Compound B | Pomalidomide | PI3Kα | - | - | 18 | [7] |

| TL12-186 | Thalidomide | BTK | MOLM-14 | N/A | N/A | [7][8] |

| SPB5208 | Thalidomide | BTK | - | N/A | N/A | [7][8] |

Table 3: Clinical Data for ARV-110 (Bavdegalutamide)

| Clinical Trial ID | Target | E3 Ligase Ligand | Indication | Key Findings | Reference |

| NCT03888612 | AR | Lenalidomide | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Recommended Phase 2 Dose (RP2D) of 420 mg QD. Showed a manageable tolerability profile. Demonstrated clinical activity, particularly in patients with AR T878 and/or H875 mutations. | [9][10][11] |

Key Experimental Protocols

The development and validation of thalidomide-based PROTACs involve a series of critical experiments to confirm their mechanism of action and quantify their efficacy.

Synthesis of a Pomalidomide-Based PROTAC

A common strategy for synthesizing pomalidomide-based PROTACs involves a convergent approach where the pomalidomide-linker moiety and the POI-binding ligand are synthesized separately and then conjugated. A popular method utilizes "click chemistry" for the final conjugation step.

Representative Protocol for Pomalidomide-C5-Azide Synthesis:

This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, a versatile building block for PROTAC synthesis.[1]

Step 1: Alkylation of Pomalidomide

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).

-

Stir the reaction mixture at 60°C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

Step 2: Azide (B81097) Formation

-

To a solution of the product from Step 1 (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60°C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.

Western Blot for Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3][12]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[4]

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and scrape the cells.[3][12]

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[4]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[13]

-

Determine the protein concentration of each lysate using a BCA protein assay.[13]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody (specific to the POI and a loading control like GAPDH or β-actin) overnight at 4°C.[4]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[4]

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.[4]

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is a key experiment to demonstrate the PROTAC-dependent interaction between the POI and the E3 ligase, confirming the formation of the ternary complex.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.

-

Treat the cells with the PROTAC (e.g., at 100 nM) or a vehicle control for 4-6 hours.[14]

-

-

Cell Lysis:

-

Pre-clearing the Lysate:

-

To 1 mg of total protein, add Protein A/G agarose (B213101) beads and incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.[14]

-

Centrifuge and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of an antibody against the E3 ligase (e.g., anti-CRBN) or the POI. As a negative control, use an equivalent amount of control IgG.[14]

-

Incubate on a rotator at 4°C overnight.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[14]

-

-

Washing and Elution:

-

Western Blot Analysis:

-

Load the eluted samples and an input control onto an SDS-PAGE gel.

-

Perform Western blotting and probe with primary antibodies against the POI and the E3 ligase to detect their co-immunoprecipitation.[14]

-

Cell Viability Assays

Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to assess the cytotoxic effects of the PROTAC on cells.

MTT Assay Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the PROTAC and a vehicle control for the desired duration (e.g., 48 or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization and Absorbance Reading:

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

-

Cell Seeding and Treatment:

-

Reagent Addition and Incubation:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

-

-

Luminescence Measurement:

-

Record the luminescence using a plate-reading luminometer.[16]

-

Conclusion

PROTAC technology, particularly with the use of thalidomide derivatives as E3 ligase recruiters, represents a powerful and versatile platform for targeted protein degradation. The ability to hijack the cell's own protein disposal machinery opens up new avenues for therapeutic intervention against a wide range of diseases. The continued development of novel E3 ligase ligands and a deeper understanding of the intricacies of ternary complex formation will undoubtedly fuel the discovery of the next generation of protein-degrading therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and validate potent and selective thalidomide-based PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer [mdpi.com]

- 11. urotoday.com [urotoday.com]

- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of PEG Linkers in PROTACs: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is far more than a simple spacer; its physicochemical properties are critical determinants of a PROTAC's overall efficacy, influencing its solubility, permeability, and ability to facilitate the formation of a productive ternary complex.[4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique and tunable properties.[5][6] This guide provides a comprehensive overview of the physicochemical properties of PEG linkers in PROTACs, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

The Multifaceted Influence of PEG Linkers on PROTAC Properties

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and conformational flexibility that can be strategically employed to optimize PROTAC performance.[4] Their impact on key physicochemical and pharmacological parameters is discussed below.

Aqueous Solubility

A significant challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1] This, in turn, can hinder formulation, reduce bioavailability, and lead to aggregation in assay buffers.[1] PEG linkers are a well-established strategy to counteract this issue.[5] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water and thereby increasing the overall solubility of the PROTAC molecule.[5] This improved solubility is crucial for both in vitro handling and in vivo applications, including oral absorption.[5][6]

Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While the inherent hydrophilicity of PEG can, in some cases, impede passive diffusion across the lipophilic cell membrane, the flexible nature of these linkers can also be advantageous.[5] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations, effectively shielding their polar surface area.[5] This "molecular chameleon" effect can create a more compact and less polar structure that is better suited for membrane traversal.[7] However, excessive PEGylation can lead to a significant increase in the topological polar surface area (TPSA), which can negatively impact permeability.[] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system to strike the right balance between solubility and permeability.

Ternary Complex Formation

The primary function of the linker is to enable the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[9][10] The length and flexibility of the PEG linker are paramount in this process.[9] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[] Conversely, an excessively long linker may result in an entropic penalty upon binding and may not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitination.[7][9] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be carefully optimized to achieve maximal degradation efficacy.[9]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators of PROTACs, such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [10] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [10] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [10] |

| ERα | VHL | PEG | 12 | >1000 | - | [11] |

| ERα | VHL | PEG | 16 | Potent degradation | - | [11] |

| CRBN | - | PEG | 8 | Optimized degradation | - | [11] |

| BTK | CRBN | PEG | - | 2.2 | 97 | [9] |

| PROTAC | Linker Composition | Aqueous Solubility (µM) | PAMPA Permeability (Papp) (10⁻⁶ cm/s) | Reference |

| 1 | Long PEG-based | High | High | [12] |

| 2 | Medium PEG-based | High | Intermediate | [12] |

| 3 | Short PEG-based | High | Low | [12] |

Experimental Protocols

Accurate characterization of the physicochemical properties of PROTACs is essential for their development. The following are detailed protocols for key experiments.

Protocol 1: Aqueous Solubility Assessment by Laser Nephelometry

Principle: This high-throughput method determines the kinetic solubility of a compound by measuring the light scattering caused by precipitation as the compound is added to an aqueous buffer from a DMSO stock solution.

Materials:

-

Test PROTAC compound in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

-

Highly soluble reference compound (e.g., 2'-deoxy-5-fluorouridine)

-

Poorly soluble reference compound (e.g., Ondansetron)

-

96- or 384-well microplates

-

Laser nephelometer (e.g., BMG Labtech NEPHELOstar)

Procedure:

-

Prepare serial dilutions of the test PROTAC from the DMSO stock solution in the chosen aqueous buffer.

-

Include wells with the highly soluble and poorly soluble reference compounds as controls.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the light scattering of each well using the laser nephelometer at specified time points.

-

The precipitation point is determined from the concentration at which a significant increase in light scattering is observed compared to the buffer blank.

-

The solubility can be reported as the highest concentration that remains in solution or as a relative solubility compared to the controls.[4][13][14]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay models passive transcellular permeability by measuring the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[15]

Materials:

-

PAMPA plates (donor and acceptor plates)

-

Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

-

Donor buffer (e.g., PBS, pH 7.4)

-

Acceptor buffer (e.g., PBS, pH 7.4)

-

Test PROTAC compound

-

Analytical system for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Add the donor buffer containing the test PROTAC to the donor wells.

-

Add the acceptor buffer to the acceptor wells.

-

Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.[16][17][18][19]

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay determines the rate of metabolic degradation of a PROTAC by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[1]

Materials:

-

Test PROTAC compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control (e.g., Verapamil)

-

Negative control (e.g., Warfarin)

-

Acetonitrile (B52724) with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test PROTAC in phosphate buffer.

-

In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.

-

Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the degradation rate constant and the half-life (t₁/₂).[1][20][21][22][23]

Protocol 4: Plasma Stability Assay

Principle: This assay evaluates the stability of a PROTAC in plasma to identify potential degradation by plasma enzymes such as esterases and amidases.[24]

Materials:

-

Test PROTAC compound

-

Pooled plasma from the desired species (e.g., human, mouse, rat)

-

Methanol (B129727) or acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Incubate the test PROTAC with plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

-

Terminate the reaction by adding methanol or acetonitrile containing an internal standard to precipitate plasma proteins.

-

Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample to determine the stability and half-life in plasma.[24][25][26][27]

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. benchchem.com [benchchem.com]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. mercell.com [mercell.com]

- 21. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Plasma Stability Assay | Domainex [domainex.co.uk]

- 26. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Thalidomide as an E3 Ligase Ligand for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular degradation machinery to the protein of interest. Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, have garnered significant attention as highly effective ligands for the Cereblon (CRBN) E3 ligase. This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies for leveraging thalidomide and its derivatives in PROTAC design and development. We will delve into the structural basis of thalidomide's interaction with CRBN, its role in ternary complex formation, and the downstream signaling events leading to targeted protein degradation. This document is intended to serve as a valuable resource for researchers and drug development professionals in the rapidly evolving field of targeted protein degradation.

Introduction: The Rise of Thalidomide-Based PROTACs

Thalidomide, a drug with a controversial past, has been repurposed and has found new life in the field of targeted protein degradation.[1][2][3][4] Its ability to bind to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, has made it a valuable tool for the development of proteolysis-targeting chimeras (PROTACs).[5][6][7] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[7][8] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8][9]

The use of thalidomide and its analogs, such as lenalidomide and pomalidomide, as CRBN ligands has several advantages. These molecules are well-characterized, have established safety profiles in certain contexts, and exhibit potent recruitment of CRBN.[10] Furthermore, the modular nature of PROTACs allows for the adaptation of thalidomide-based E3 ligase ligands to target a wide array of proteins, including those previously considered "undruggable."[8][11]

Mechanism of Action: Hijacking the CRL4-CRBN Machinery

The central mechanism of thalidomide-based PROTACs involves the formation of a ternary complex between the PROTAC, the target protein, and the CRL4-CRBN E3 ligase complex.[8][12] This process can be broken down into the following key steps:

-

Binding to CRBN: The thalidomide moiety of the PROTAC binds to a specific pocket on the CRBN protein. This binding event alters the substrate specificity of the CRBN E3 ligase complex.[1][3]

-

Recruitment of the Target Protein: The other end of the PROTAC molecule, the "warhead," simultaneously binds to the protein of interest.

-

Ternary Complex Formation: The dual binding of the PROTAC to both CRBN and the target protein brings them into close proximity, forming a stable ternary complex.[12]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[7][9] The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

Structural Basis of Thalidomide-CRBN Interaction

The binding of thalidomide to CRBN is a highly specific interaction that occurs within a hydrophobic pocket formed by three tryptophan residues, often referred to as the "tri-Trp pocket".[13][14][15][16] The glutarimide (B196013) moiety of thalidomide is essential for this interaction, forming hydrogen bonds with the backbone of CRBN residues.[13][16] The phthalimide (B116566) ring of thalidomide is more solvent-exposed, providing an ideal attachment point for the linker of a PROTAC molecule without significantly disrupting the binding to CRBN.[16]